
Levonantradol
Descripción general
Descripción
Levonantradol es un análogo cannabinoide sintético del dronabinol (Marinol) desarrollado por Pfizer en la década de 1980. Es aproximadamente 30 veces más potente que el tetrahidrocannabinol (THC) y exhibe efectos antieméticos y analgésicos significativos a través de la activación de los receptores cannabinoides CB1 y CB2 . This compound no se utiliza actualmente en medicina ya que el dronabinol o la nabilona se consideran más útiles para la mayoría de las condiciones. Se utiliza ampliamente en la investigación sobre las posibles aplicaciones terapéuticas de los cannabinoides .
Métodos De Preparación
Se logró la primera síntesis asimétrica de levonantradol y se confirmó la estructura tridimensional de su arquitectura central mediante resonancia magnética nuclear (RMN) y métodos computacionales . La ruta sintética implica la resolución del 5-fenil-2-pentanol racémico a través de sales diastereoméricas con (S)-α-metilbencilamina . Las condiciones de reacción incluyen el uso de anhídrido ftálico, piridina y acetato de etilo a varias temperaturas
Análisis De Reacciones Químicas
Initial Condensation and Reduction
-
Dane salt formation :
-
Amino group protection :
-
Ester saponification :
Cyclodehydration and Ring Formation
-
Cyclodehydration :
-
Etherification :
Formylation and Annulation
-
Double formylation :
-
Michael addition :
-
Robinson annulation :
Final Reduction and Acetylation
-
Olefin reduction :
-
Acetylation :
Stereochemical Control
The synthesis employs chiral catalysts and resolving agents to ensure the correct (6S,6aR,9R,10aR) configuration :
-
Catalyst : [(R-BINAP)Pd(μ-OH)]₂[OTf]₂ enables enantioselective C–C bond formation (97.5% ee) .
-
Recrystallization : Toluene resolves diastereomers, achieving 100% enantiomeric excess (ee) .
Reaction Data Tables
Analytical Verification
-
NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetate at δ 2.05 ppm) .
-
X-ray crystallography : Validates the (6S,6aR,9R,10aR) configuration .
Challenges and Optimizations
-
Solubility : Ethanol/emulphur/saline mixtures are required for intramuscular administration .
-
Byproducts : Minor diastereomers during Michael addition are removed via column chromatography (hexane/EtOAc) .
This compound’s synthesis exemplifies precision in stereochemical control and functional group manipulation, enabling its pharmacological profile as a potent cannabinoid receptor agonist .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Binding Affinity and Efficacy
Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .
Pharmacokinetics
The pharmacokinetics of this compound indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.
Clinical Applications
Pain Management
this compound has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.
Antiemetic Effects
One of the most notable applications of this compound is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.
Behavioral Studies
Research involving animal models has provided insights into the behavioral effects of this compound. In studies with rhesus monkeys, it was observed that this compound produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .
Comparative Efficacy
A comprehensive review of studies comparing this compound with other cannabinoids highlights its superior efficacy in certain applications:
Mecanismo De Acción
Levonantradol es un agonista completo del receptor CB1, que pertenece a la superfamilia de receptores acoplados a proteínas G (GPCR) . Los cannabinoides endógenos activan naturalmente los GPCR, modulando la inhibición de la adenilato ciclasa y la acumulación de monofosfato de adenosina cíclico (AMPc) . La activación de los receptores CB1 disminuye la conductancia del calcio y aumenta la conductancia del potasio en el cerebro, modulando la transmisión sináptica y mediando la psicoactividad . Los cannabinoides sintéticos como this compound imitan estas acciones, lo que lleva a sus efectos analgésicos y antieméticos .
Comparación Con Compuestos Similares
Levonantradol se compara con otros cannabinoides sintéticos, que incluyen:
- CP 42,096
- CP 47,497
- CP 55,940
- CP 55,244
Estos compuestos comparten estructuras y actividades farmacológicas similares, pero difieren en su potencia y efectos específicos . This compound es único debido a su alta potencia y afinidad de unión específica a los receptores cannabinoides .
Actividad Biológica
Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.
This compound is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, this compound influences prostanoid mechanisms, which may further contribute to its analgesic effects .
Efficacy in Pain Management
- Potency Comparison : this compound has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .
- Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing this compound's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular this compound showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .
- Case Studies : In one study involving patients undergoing chemotherapy, this compound demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .
Study | Population | Intervention | Outcome |
---|---|---|---|
Hutcheon et al., 1983 | 108 patients | Levonatnadrol vs. Chlorpromazine | This compound more effective but higher CNS side effects |
Cunningham et al., 1988 | 70 patients | Nabilone vs. Metoclopramide | Metoclopramide significantly reduced vomiting episodes |
Svendsen et al., 2004 | 24 patients | Dronabinol for neuropathic pain | Modest analgesic effect with higher adverse events |
Effectiveness in CINV
This compound has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:
- Phase I Trials : A study involving 34 patients receiving cisplatin showed that this compound had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .
- Comparative Studies : Reviews have indicated that while some studies suggest this compound can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .
Study | Population | Intervention | Findings |
---|---|---|---|
Crawford & Buckman, 1986 | 32 patients | Nabilone vs. Metoclopramide | No significant difference in vomiting control |
Hutcheon et al., 1983 | 108 patients | This compound vs. Chlorpromazine | More effective but higher CNS side effects noted |
Esfandyari et al., 2007 | 52 volunteers | Dronabinol vs. Placebo | Dronabinol relaxed colon but increased sensation ratings |
Safety Profile
This compound's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.
Propiedades
Número CAS |
71048-87-8 |
---|---|
Fórmula molecular |
C27H35NO4 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |
Clave InChI |
FFVXQGMUHIJQAO-BFKQJKLPSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |
SMILES canónico |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
71048-87-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.